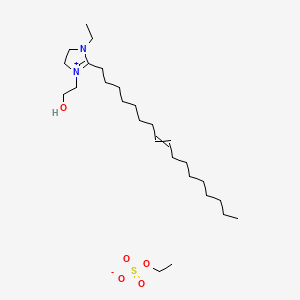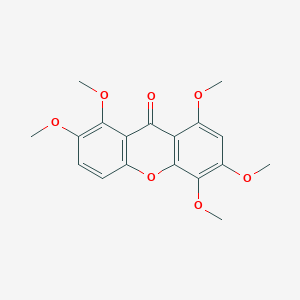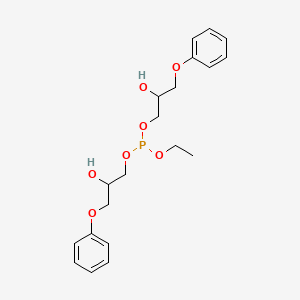
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite is a chemical compound known for its unique structure and properties. It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, two of which are part of hydroxy groups and one is part of an ethyl group. This compound is used in various industrial and scientific applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite typically involves the reaction of phosphorus trichloride with ethylene glycol and phenol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates, which are more stable and less reactive.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids and alcohols.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form different phosphite esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide for hydrolysis, and halogens like chlorine for substitution reactions. The major products formed from these reactions are phosphates, phosphonic acids, and substituted phosphite esters.
Wissenschaftliche Forschungsanwendungen
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphite esters and phosphonic acids.
Biology: It is studied for its potential use as an antioxidant in biological systems due to its ability to scavenge free radicals.
Medicine: It is being investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: It is used as a stabilizer in the production of polymers and plastics to prevent degradation during processing and storage.
Wirkmechanismus
The mechanism of action of ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite involves its ability to donate electrons and neutralize free radicals. This makes it an effective antioxidant. The compound can also form stable complexes with metal ions, which can inhibit the catalytic activity of metal ions in oxidative reactions. The molecular targets and pathways involved include the scavenging of reactive oxygen species and the stabilization of metal ions.
Vergleich Mit ähnlichen Verbindungen
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite can be compared with other phosphite esters, such as:
Triphenyl phosphite: Similar in structure but contains three phenyl groups instead of hydroxy and ethyl groups.
Tris(2,4-di-tert-butylphenyl) phosphite: Contains bulky tert-butyl groups, making it more sterically hindered and less reactive.
Bis(2-ethylhexyl) phosphite: Contains long alkyl chains, making it more hydrophobic and less soluble in water.
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
65549-66-8 |
|---|---|
Molekularformel |
C20H27O7P |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite |
InChI |
InChI=1S/C20H27O7P/c1-2-25-28(26-15-17(21)13-23-19-9-5-3-6-10-19)27-16-18(22)14-24-20-11-7-4-8-12-20/h3-12,17-18,21-22H,2,13-16H2,1H3 |
InChI-Schlüssel |
VNWXFMWGGGXGSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(OCC(COC1=CC=CC=C1)O)OCC(COC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



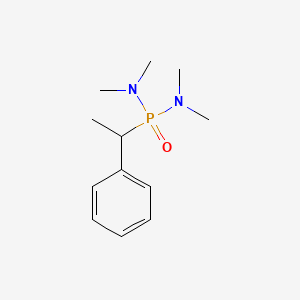
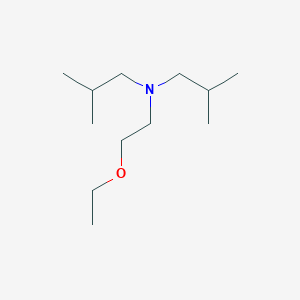
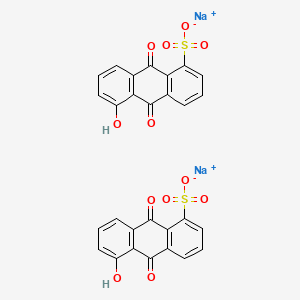
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)
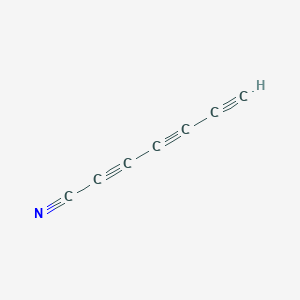
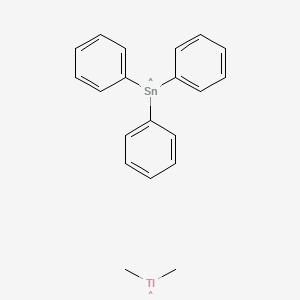
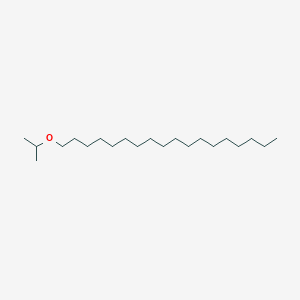

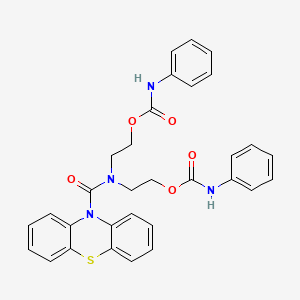

![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
